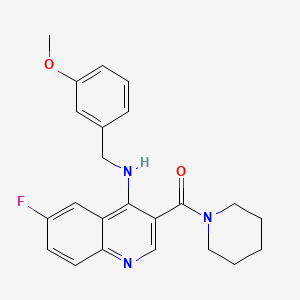
(6-Fluoro-4-((3-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-4-((3-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, also known as JNJ-47965567, is a small molecule inhibitor of the protein kinase B-Raf. It has been shown to have potential in the treatment of cancer, specifically melanoma, which is known to have mutations in the B-Raf gene.
科学的研究の応用
Anticancer Activity
A study focused on 2‐anilino‐3‐aroylquinolines, closely related to the compound , highlighted their potent cytotoxic activity against various human cancer cell lines. These compounds, due to their ability to inhibit tubulin polymerization, have shown remarkable antiproliferative activity, particularly against human lung cancer and prostate cancer cell lines. The study suggests that these compounds induce apoptosis by disrupting the cell cycle at the G2/M phase, confirmed through various assays and molecular docking studies that revealed efficient binding to β‐tubulin at the colchicine binding site (Srikanth et al., 2016).
Fluorescent Labeling Reagent
Another application is in biomedical analysis, where 6-Methoxy-4-quinolone (6-MOQ), a structurally similar compound, was identified as a novel fluorophore. It exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity remains stable across a wide pH range. This makes it a valuable tool for fluorescent labeling, demonstrated through its use as a reagent in the determination of carboxylic acids, showcasing its potential for sensitive and selective biochemical assays (Hirano et al., 2004).
Antibacterial Efficacy
The fluoroquinolones, a class to which the target compound is related, are extensively studied for their antibacterial properties. A review of structure-activity and structure-side-effect relationships elucidates the molecular features critical to enhancing antimicrobial efficacy while minimizing side effects. Such studies have contributed to the development of compounds with improved oral absorption, increased potency against Gram-positive bacteria, and reduced risk of adverse effects, highlighting the significance of fluoroquinolone derivatives in treating bacterial infections (Domagala, 1994).
特性
IUPAC Name |
[6-fluoro-4-[(3-methoxyphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-29-18-7-5-6-16(12-18)14-26-22-19-13-17(24)8-9-21(19)25-15-20(22)23(28)27-10-3-2-4-11-27/h5-9,12-13,15H,2-4,10-11,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEYVZZIFRZNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((3-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


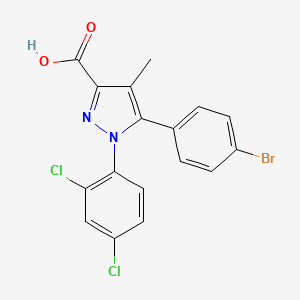
![6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2530103.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)

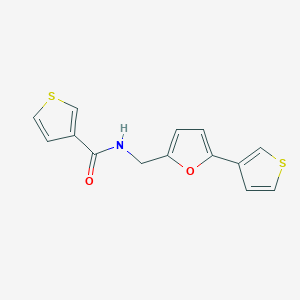



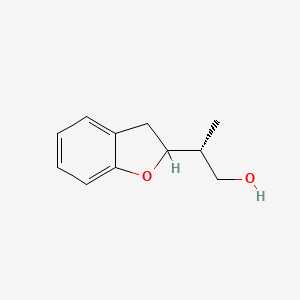
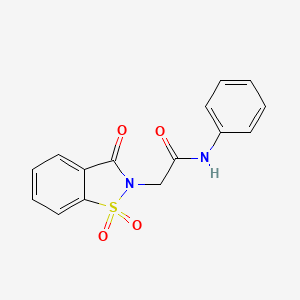
![{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2530119.png)
![N-(4-Bromo-2-fluorophenyl)-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2530122.png)